molecular formula C30H47NO5S B3059164 Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- CAS No. 94854-34-9

Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)-

Cat. No.: B3059164
CAS No.: 94854-34-9
M. Wt: 533.8 g/mol
InChI Key: JMOSPHHUYUMZJE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- is a complex organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a 2,5-dihydroxyphenyl group and an octadecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. The introduction of the 2,5-dihydroxyphenyl group can be achieved through electrophilic aromatic substitution reactions, while the octadecyloxy group is usually introduced via nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The octadecyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of benzoquinones, while reduction of the sulfonamide group can yield primary amines.

Scientific Research Applications

Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydrophobic octadecyloxy group can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-2,5-dihydroxy: Similar structure but lacks the octadecyloxy group.

    Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-methoxy: Similar structure but has a methoxy group instead of an octadecyloxy group.

Uniqueness

The presence of the octadecyloxy group in Benzenesulfonamide, N-(2,5-dihydroxyphenyl)-4-(octadecyloxy)- imparts unique hydrophobic properties, making it distinct from other similar compounds. This feature can enhance its interactions with lipid membranes and hydrophobic protein pockets, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(2,5-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-29-25-26(32)18-23-30(29)33/h18-23,25,31-33H,2-17,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOSPHHUYUMZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546705
Record name N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94854-34-9
Record name N-(2,5-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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